molecular formula C10H9N3S B1393826 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine CAS No. 1235441-15-2

2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Cat. No. B1393826
CAS RN: 1235441-15-2
M. Wt: 203.27 g/mol
InChI Key: FIPQHRLWKOVLQN-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, also known as P2SPA, is a nitrogen-containing heterocyclic compound. It has a molecular weight of 203.26 and a molecular formula of C10H9N3S .


Molecular Structure Analysis

The molecular structure of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine consists of a pyridine ring attached to an amine group and another pyridine ring through a sulfanyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine include a molecular weight of 203.26 and a molecular formula of C10H9N3S . The predicted density is 1.32±0.1 g/cm3, and the predicted boiling point is 459.1±35.0 °C .

Scientific Research Applications

Synthesis and Structural Analysis

  • General and Efficient Amination of Pyridines : This compound has been utilized in the efficient amination of pyridines, showcasing high yields and excellent selectivity, relevant for the synthesis of various aminated pyridines (Yin et al., 2007).

  • Catalysis and Polymerization : It has applications in the synthesis of metal aminopyridinato complexes, acting as a catalyst for aryl-Cl activation and hydrosilane polymerization (Deeken et al., 2006).

  • Corrosion Inhibition : The compound shows potential as a corrosion inhibitor for mild steel in acidic environments, offering insights into its applications in material science (Ashassi-Sorkhabi et al., 2005).

Chemical Reactions and Mechanisms

  • Oxyfunctionalization of Pyridine Derivatives : It's involved in the oxyfunctionalization of pyridine derivatives, highlighting its role in the preparation of hydroxylated pyridines (Stankevičiūtė et al., 2016).

  • Role in Tautomerism and Divalent N(I) Character : It exhibits interesting quantum chemical characteristics, showing dynamic tautomerism and divalent N(I) character, significant in therapeutic research (Bhatia et al., 2013).

  • Synthesis of Tri-Substituted Pyridines : Its role in the synthesis of 2,4,6-trisubstituted pyridines using Eosin Y photoredox catalysis is significant for organic synthesis (Rohokale et al., 2016).

Advanced Applications

  • Coordination Polymers and Crystal Engineering : It's used in the construction of helical silver(I) coordination polymers, highlighting its utility in crystal engineering and materials science (Zhang et al., 2013).

  • Synthesis of Functionalized Pyrroles : This compound plays a role in the multi-component synthesis of functionalized pyrroles, demonstrating its significance in organic chemistry and drug design (Li et al., 2019).

properties

IUPAC Name

2-pyridin-2-ylsulfanylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-8-4-6-13-10(7-8)14-9-3-1-2-5-12-9/h1-7H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPQHRLWKOVLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-ylsulfanyl)pyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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